2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile can be synthesized via a one-pot multi-component reaction. This method involves the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is typically carried out at room temperature using urea as an inexpensive and environmentally benign organo-catalyst . The reaction conditions are mild, and the process is efficient, yielding the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot multi-component reaction described above can be scaled up for industrial applications. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chromene derivatives.
Scientific Research Applications
2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential therapeutic properties, it is studied for the development of new drugs.
Industry: The compound can be used in the synthesis of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Uniqueness
2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a phenyl ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds. Its potential therapeutic applications and ease of synthesis further highlight its uniqueness in the field of medicinal chemistry.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-13(20)16-14(8-10)21-17(19)12(9-18)15(16)11-5-3-2-4-6-11/h2-6,10,15H,7-8,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSFMZSKBBLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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